Finafloxacin Finafloxacin Finafloxacin is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, 7 and 8 by cyclopropyl, fluoro, hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl and cyano groups respectively; an antibiotic used for treatment of acute otitis externa (swimmer's ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus. It has a role as an antimicrobial agent and an antibacterial drug. It is a quinolone, a monocarboxylic acid, an organofluorine compound, a secondary amino compound, a tertiary amino compound, a nitrile and a member of cyclopropanes.
Finafloxacin is a fluoroquinolone antibiotic indicated in the treatment of acute otitis externa (swimmer's ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus. Finafloxacin is marketed by Novartis under the brand Xtoro™, and was approved by the FDA in December 2014.
Brand Name: Vulcanchem
CAS No.: 209342-40-5
VCID: VC0003835
InChI: InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Molecular Formula: C20H19FN4O4
Molecular Weight: 398.4 g/mol

Finafloxacin

CAS No.: 209342-40-5

Inhibitors

VCID: VC0003835

Molecular Formula: C20H19FN4O4

Molecular Weight: 398.4 g/mol

Purity: > 98%

Finafloxacin - 209342-40-5

CAS No. 209342-40-5
Product Name Finafloxacin
Molecular Formula C20H19FN4O4
Molecular Weight 398.4 g/mol
IUPAC Name 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
Standard InChIKey FYMHQCNFKNMJAV-HOTGVXAUSA-N
Isomeric SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Appearance Solid powder
Description Finafloxacin is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, 7 and 8 by cyclopropyl, fluoro, hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl and cyano groups respectively; an antibiotic used for treatment of acute otitis externa (swimmer's ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus. It has a role as an antimicrobial agent and an antibacterial drug. It is a quinolone, a monocarboxylic acid, an organofluorine compound, a secondary amino compound, a tertiary amino compound, a nitrile and a member of cyclopropanes.
Finafloxacin is a fluoroquinolone antibiotic indicated in the treatment of acute otitis externa (swimmer's ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus. Finafloxacin is marketed by Novartis under the brand Xtoro™, and was approved by the FDA in December 2014.
Purity > 98%
Synonyms finafloxacin
Xtoro
Reference
1:Demonstrating the protective efficacy of the novel fluoroquinolone finafloxacin against an inhalational exposure to Burkholderia pseudomallei. Barnes KB, Hamblin KA, Richards MI, Laws TR, Vente A, Atkins HS, Harding SV.Antimicrob Agents Chemother. 2017 Apr 24. pii: AAC.00082-17. doi: 10.1128/AAC.00082-17. [Epub ahead of print] PMID: 28438936 Free Article
2:Pharmacodynamics of Finafloxacin, Ciprofloxacin, and Levofloxacin in Serum and Urine against TEM- and SHV-Type Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae Isolates from Patients with Urinary Tract Infections. Dalhoff A, Schubert S, Vente A.Antimicrob Agents Chemother. 2017 Apr 24;61(5). pii: e02446-16. doi: 10.1128/AAC.02446-16. Print 2017 May. PMID: 28193648 Free PMC Article
3:Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance. Randall LB, Georgi E, Genzel GH, Schweizer HP.J Antimicrob Chemother. 2017 Apr 1;72(4):1258-1260. doi: 10.1093/jac/dkw529. No abstract available. PMID: 28039270
4:Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Kocsis B, Domokos J, Szabo D.Ann Clin Microbiol Antimicrob. 2016 May 23;15(1):34. doi: 10.1186/s12941-016-0150-4. Review. PMID: 27215369 Free PMC Article
5:High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones. Lee JW, Kim N, Nam RH, Kim JM, Park JY, Lee SM, Kim JS, Lee DH, Jung HC.Antimicrob Agents Chemother. 2015 Dec;59(12):7629-36. doi: 10.1128/AAC.01467-15. Epub 2015 Sep 28. PMID: 26416863 Free PMC Article
6:Finafloxacin for the treatment of urinary tract infections. Bartoletti R, Cai T, Perletti G, M E Wagenlehner F, Bjerklund Johansen TE.Expert Opin Investig Drugs. 2015;24(7):957-63. doi: 10.1517/13543784.2015.1052401. Epub 2015 Jun 12. Review. PMID: 26068714
7:Finafloxacin: first global approval. McKeage K.Drugs. 2015 Apr;75(6):687-93. doi: 10.1007/s40265-015-0384-z. Review. PMID: 25808831
8:Activity of the investigational fluoroquinolone finafloxacin and seven other antimicrobial agents against 114 obligately anaerobic bacteria. Genzel GH, Stubbings W, Stîngu CS, Labischinski H, Schaumann R.Int J Antimicrob Agents. 2014 Nov;44(5):420-3. doi: 10.1016/j.ijantimicag.2014.07.006. Epub 2014 Aug 19. PMID: 25264128
9:Comparative in vitro activity of finafloxacin against staphylococci displaying normal and small colony variant phenotypes. Idelevich EA, Kriegeskorte A, Stubbings W, Kahl BC, Peters G, Becker K.J Antimicrob Chemother. 2011 Dec;66(12):2809-13. doi: 10.1093/jac/dkr393. Epub 2011 Sep 21. PMID: 21948963
10:In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions. Stubbings W, Leow P, Yong GC, Goh F, Körber-Irrgang B, Kresken M, Endermann R, Labischinski H.Antimicrob Agents Chemother. 2011 Sep;55(9):4394-7. doi: 10.1128/AAC.00833-10. Epub 2011 Jun 27. PMID: 21709094 Free PMC Article
PubChem Compound 11567473
Last Modified Nov 11 2021
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